molecular formula C9H19NOS B13317056 N-(2-ethoxyethyl)thian-3-amine

N-(2-ethoxyethyl)thian-3-amine

Cat. No.: B13317056
M. Wt: 189.32 g/mol
InChI Key: BDXCLEPCKUAZNR-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)thian-3-amine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its thian-3-amine structure, which is modified with an ethoxyethyl group, enhancing its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)thian-3-amine typically involves the reaction of 3-aminothiane with 2-bromoethyl ethyl ether. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thian-3-amine derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)thian-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyethyl)-3-morpholinopropan-1-amine: Another water-lean amine-based solvent used in CO2 capture.

    N-(2-ethoxyethyl)-3-aminopropane: A structurally similar compound with different reactivity and applications.

Uniqueness

N-(2-ethoxyethyl)thian-3-amine stands out due to its unique thian-3-amine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

N-(2-ethoxyethyl)thian-3-amine

InChI

InChI=1S/C9H19NOS/c1-2-11-6-5-10-9-4-3-7-12-8-9/h9-10H,2-8H2,1H3

InChI Key

BDXCLEPCKUAZNR-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCCSC1

Origin of Product

United States

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